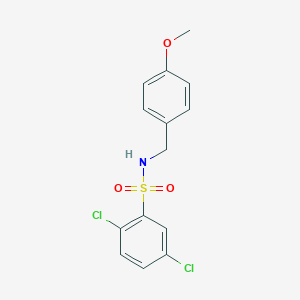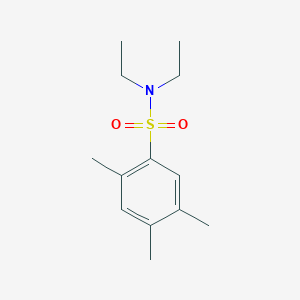
2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DMBS and is synthesized through a multistep process. DMBS has shown promising results in various scientific applications, including its use as a potential drug candidate due to its mechanism of action.
作用机制
DMBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes, including the regulation of acid-base balance and the production of aqueous humor in the eye. By inhibiting the activity of carbonic anhydrase, DMBS can potentially be used to treat conditions such as glaucoma and metabolic acidosis. DMBS has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications, making it a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
DMBS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of aqueous humor in the eye. DMBS has also been shown to inhibit the activity of aldose reductase, leading to a decrease in the development of diabetic complications. Additionally, DMBS has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One advantage of using DMBS in lab experiments is its unique properties, including its ability to inhibit the activity of carbonic anhydrase and aldose reductase. Additionally, DMBS has been shown to have antitumor, antibacterial, and antifungal activity, making it a versatile compound for scientific research. However, one limitation of using DMBS in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines.
未来方向
There are several future directions for the study of DMBS. One potential direction is the development of DMBS as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. Additionally, further research can be conducted on the mechanism of action of DMBS, as well as its potential toxicity and side effects. Furthermore, DMBS can be studied for its potential use in the development of new antibiotics and other therapeutic agents.
合成方法
The synthesis of DMBS involves a multistep process that begins with the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-methoxybenzylamine to form 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide. This reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DMBS.
科学研究应用
DMBS has shown potential in various scientific applications, including its use as a potential drug candidate. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, DMBS has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. DMBS has also been studied for its potential use in the treatment of diabetes, as it has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
属性
产品名称 |
2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide |
|---|---|
分子式 |
C14H13Cl2NO3S |
分子量 |
346.2 g/mol |
IUPAC 名称 |
2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-8-11(15)4-7-13(14)16/h2-8,17H,9H2,1H3 |
InChI 键 |
GHAIDUUULQXGQP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
规范 SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)





![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)